molecular formula C2H2Cl2<br>ClCH=CHCl<br>C2H2Cl2 B1195483 TRANS-1,2-DICHLOROETHYLENE CAS No. 540-59-0

TRANS-1,2-DICHLOROETHYLENE

Cat. No.: B1195483
CAS No.: 540-59-0
M. Wt: 96.94 g/mol
InChI Key: KFUSEUYYWQURPO-UHFFFAOYSA-N
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Description

TRANS-1,2-DICHLOROETHYLENE, also known as 1,2-dichloroethene, is an organochlorine compound with the molecular formula C₂H₂Cl₂. It exists as two geometric isomers: cis-1,2-dichloroethene and trans-1,2-dichloroethene. Both isomers are colorless liquids with a sweet odor and have modest solubility in water . This compound is often used as a mixture of the two isomers and has applications as a degreasing solvent .

Mechanism of Action

Target of Action

The primary targets of 1,2-Dichloroethene are the nervous system, especially the central nervous system . It has been found to cause neurotoxicity, leading to brain edema . It also affects astrocytes and oligodendrocytes, leading to neural behavioral changes .

Mode of Action

1,2-Dichloroethene interacts with its targets, causing oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes . It inhibits aquaporin 4 (AQP4) in astrocytes and myelin basic protein (MBP) in oligodendrocytes .

Biochemical Pathways

1,2-Dichloroethene affects several biochemical pathways. It is metabolized by bacteria capable of hydrolytic dehalogenation of chlorinated aliphatic compounds . The degradation pathway involves the conversion of 1,2-Dichloroethane to 2-Chloroethanol, Chloroacetaldehyde, and Chloroacetic acid, eventually leading to Glycolate .

Pharmacokinetics

1,2-Dichloroethene is absorbed by humans and laboratory animals through the lungs, gastrointestinal tract, and skin . It is a volatile compound and can easily evaporate into the air . It has a modest solubility in water .

Result of Action

Exposure to 1,2-Dichloroethene can result in central nervous system depression . It can also cause irritation, swelling, cracking, and scaling when large amounts are placed on the skin . Changes in the immune system have been observed in mice that consumed 1,2-Dichloroethene for a long period of time .

Action Environment

When 1,2-Dichloroethene is released into the environment, it quickly evaporates into the air . In the soil, it may leach into the groundwater where it breaks down very slowly . Environmental factors such as temperature and pressure can influence the volatility and stability of 1,2-Dichloroethene .

Biochemical Analysis

Biochemical Properties

1,2-Dichloroethylene plays a role in biochemical reactions primarily as a substrate for microbial degradation. It interacts with enzymes such as haloalkane dehalogenases, which catalyze the hydrolytic dehalogenation of chlorinated aliphatic compounds. This interaction results in the conversion of 1,2-Dichloroethylene to less harmful compounds, such as 2-chloroethanol and chloroacetaldehyde . The compound’s interaction with these enzymes is crucial for its biodegradation and detoxification in the environment.

Cellular Effects

1,2-Dichloroethylene affects various types of cells and cellular processes. It has been shown to cause irritation and damage to the eyes and skin upon direct contact. Inhalation of high concentrations can lead to dizziness and respiratory distress. At the cellular level, 1,2-Dichloroethylene can disrupt cell signaling pathways and gene expression, leading to altered cellular metabolism and function . Prolonged exposure may result in oxidative stress and damage to cellular components, including lipids, proteins, and DNA.

Molecular Mechanism

The molecular mechanism of 1,2-Dichloroethylene involves its interaction with cellular biomolecules. It can bind to and inhibit the activity of certain enzymes, leading to the accumulation of toxic intermediates. For example, 1,2-Dichloroethylene can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in the disruption of normal metabolic processes and the generation of reactive oxygen species, contributing to cellular toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dichloroethylene can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental conditions, such as exposure to light and heat. Long-term studies have shown that prolonged exposure to 1,2-Dichloroethylene can lead to chronic health effects, including liver and kidney damage . The stability and degradation of 1,2-Dichloroethylene are important factors to consider in its use and handling in laboratory and industrial settings.

Dosage Effects in Animal Models

The effects of 1,2-Dichloroethylene vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient effects, while higher doses can lead to significant toxicity and adverse health effects. Studies have shown that high doses of 1,2-Dichloroethylene can cause liver and kidney damage, as well as hematological changes, such as decreased erythrocyte counts . These findings highlight the importance of careful dosage control and monitoring in experimental and industrial applications.

Metabolic Pathways

1,2-Dichloroethylene is involved in several metabolic pathways, primarily through microbial degradation. It can serve as a substrate for anaerobic and aerobic degradation processes, leading to the formation of less harmful compounds. Enzymes such as haloalkane dehalogenases and alcohol dehydrogenases play key roles in the metabolism of 1,2-Dichloroethylene, converting it to intermediates like 2-chloroethanol and chloroacetaldehyde . These metabolic pathways are essential for the detoxification and removal of 1,2-Dichloroethylene from the environment.

Transport and Distribution

Within cells and tissues, 1,2-Dichloroethylene is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins that facilitate its movement within the cell. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Understanding the transport and distribution of 1,2-Dichloroethylene is important for assessing its potential health effects and environmental impact.

Subcellular Localization

The subcellular localization of 1,2-Dichloroethylene can influence its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may interact with enzymes and other biomolecules. Post-translational modifications and targeting signals can direct 1,2-Dichloroethylene to these compartments, affecting its metabolic fate and toxicity . Studying the subcellular localization of 1,2-Dichloroethylene provides insights into its mechanisms of action and potential therapeutic targets.

Chemical Reactions Analysis

TRANS-1,2-DICHLOROETHYLENE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizers, alkalis, and specific catalysts for coupling and cycloaddition reactions. Major products formed from these reactions include chloroacetyl chloride and various coupled or cycloaddition products.

Properties

IUPAC Name

1,2-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H
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InChI Key

KFUSEUYYWQURPO-UHFFFAOYSA-N
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Canonical SMILES

C(=CCl)Cl
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Molecular Formula

C2H2Cl2, Array
Record name 1,2-DICHLOROETHYLENE, (MIXED ISOMERS)
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Related CAS

31531-56-3
Record name Poly(1,2-dichloroethylene)
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DSSTOX Substance ID

DTXSID8024991
Record name 1,2-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

1,2-dichloroethylene, (mixed isomers) appears as a clear colorless liquid with ether-like odor. Mixture of cis and trans isomers. Flashpoint 36 - 43 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
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Boiling Point

118 to 140 °F at 760 mmHg (NTP, 1992), 55 °C, 118-140 °F
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Flash Point

39 °F (NTP, 1992), 2 °C, 6 °C (43 °F) - closed cup, 36 °F (2 °C) - closed cup, 2 °C c.c., 36-39 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.50X10+3 mg/L at 25 °C, Insoluble in water, Soluble in alcohol, ether, and most other organic solvents, Soluble in most organic solvents, Solubility in water: poor, 0.4%
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Density

1.27 at 77 °F (USCG, 1999) - Denser than water; will sink, Approximately 1.28, Relative density (water = 1): 1.28, 1.27, (77 °F): 1.27
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Vapor Density

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.34, 3.34
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Vapor Pressure

180 to 265 mmHg at 68 °F (NTP, 1992), 201.0 [mmHg], 2.01X10+2 mm Hg at 25 °C, 180-265 mmHg
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Record name 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE)
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Color/Form

Colorless liquid (usually a mixture of the cis- and trans-isomers) ..., Mobile liquid

CAS No.

540-59-0
Record name 1,2-DICHLOROETHYLENE, (MIXED ISOMERS)
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Record name 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE)
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Record name Ethylene, 1,2-dichloro-
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Melting Point

-71 °F (NTP, 1992), -57 °C, -57 to -115 °F
Record name 1,2-DICHLOROETHYLENE, (MIXED ISOMERS)
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Record name 1,2-DICHLOROETHYLENE, MIXED ISOMERS (ACETYLENE DICHLORIDE)
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Record name 1,2-Dichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
TRANS-1,2-DICHLOROETHYLENE
Reactant of Route 2
Reactant of Route 2
TRANS-1,2-DICHLOROETHYLENE
Reactant of Route 3
TRANS-1,2-DICHLOROETHYLENE
Reactant of Route 4
TRANS-1,2-DICHLOROETHYLENE

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